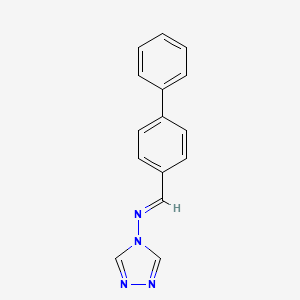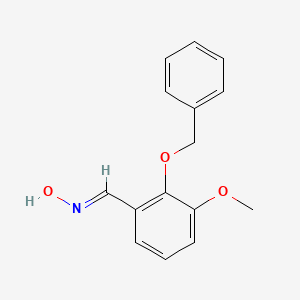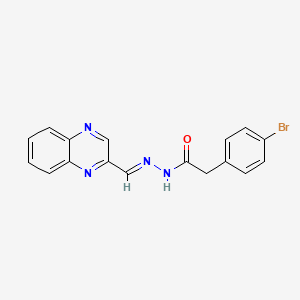
N-(4-biphenylylmethylene)-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-biphenylylmethylene)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C15H12N4 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.106196400 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Solid-Phase Synthesis of Heterocycle Libraries
The multifunctional properties of triazene linkers, like those in N-(4-biphenylylmethylene)-4H-1,2,4-triazol-4-amine, are crucial in solid-phase synthesis for creating diverse heterocycle libraries. These libraries are integral to modern drug discovery, where triazenes link arenes and amines to form various heterocyclic structures. Their stability and versatility under different reaction conditions make them suitable for automated syntheses and the creation of complex organic molecules (Bräse, 2004).
Protection of Sensitive Secondary Amines
Aryl triazene, as part of this compound, is used as a protective group for sensitive secondary amines, such as 4-piperidone. This protection is compatible with various chemical conditions, including oxidative and reductive environments, and allows for the efficient regeneration of free amines (Lazny et al., 1999); (Lazny et al., 2001).
Synthesis of Luminescent Materials
Triazene compounds are employed in the synthesis of luminescent covalent-organic polymers (COPs), which are effective in detecting nitroaromatic explosives and small organic molecules. These materials exhibit high sensitivity and selectivity, making them potential candidates for explosive detection (Xiang & Cao, 2012).
Flame Retardants for Polypropylene
Triazene derivatives have shown potential as a new class of flame retardants for polypropylene. These compounds exhibit significant effectiveness at low concentrations and prevent burning dripping, offering a promising avenue for enhancing fire safety in polymeric materials (Pawelec et al., 2012).
Safety and Hazards
“N-(4-Phenylbenzylidene)benzylamine” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
(E)-1-(4-phenylphenyl)-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-2-4-14(5-3-1)15-8-6-13(7-9-15)10-18-19-11-16-17-12-19/h1-12H/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZWUTZSRHGGBL-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE](/img/structure/B5540705.png)
![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)
![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)


![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)

![[(3R,4R)-3-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]-(furan-2-yl)methanone](/img/structure/B5540753.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5540754.png)
![methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate](/img/structure/B5540758.png)
![(4E)-4-[(CYCLOHEXYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5540764.png)
![3-[4-(4-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanamide](/img/structure/B5540775.png)
![(E)-1-[3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5540783.png)
![(4aR*,7aS*)-1-(pyridin-2-ylmethyl)-4-(2-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540785.png)
